molecular formula C22H24N2O2 B6568899 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide CAS No. 946368-44-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide

Cat. No. B6568899
CAS RN: 946368-44-1
M. Wt: 348.4 g/mol
InChI Key: FBLPSOVBIIABPC-UHFFFAOYSA-N
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Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a common structural motif in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a benzoyl group, and a cyclopentanecarboxamide group. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without specific context. The reactivity of this compound would depend on various factors including the presence of the tetrahydroquinoline ring and the benzoyl and cyclopentanecarboxamide groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the amide group in cyclopentanecarboxamide) would influence its properties .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other tetrahydroquinoline derivatives . Further studies could also focus on optimizing its synthesis and investigating its physical and chemical properties.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-21(17-7-4-5-8-17)23-19-13-12-16-11-6-14-24(20(16)15-19)22(26)18-9-2-1-3-10-18/h1-3,9-10,12-13,15,17H,4-8,11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLPSOVBIIABPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide

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